7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid” is a complex organic molecule featuring multiple functional groups, including pyrazole, thiadiazole, and azabicyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole intermediate can be synthesized by reacting 4-chloro-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole with suitable sulfur-containing reagents.
The final step involves the coupling of these intermediates with the azabicyclo structure under specific reaction conditions, such as the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The sulfur-containing thiadiazole moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole moieties are known to interact with active sites of enzymes, potentially inhibiting their activity. The azabicyclo structure may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer a unique set of properties and potential applications. The presence of both pyrazole and thiadiazole moieties, along with the azabicyclo structure, makes it a versatile molecule for various scientific research and industrial applications.
Properties
Molecular Formula |
C16H15ClN6O4S3 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
7-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H15ClN6O4S3/c1-6-20-21-16(30-6)29-5-7-4-28-14-9(13(25)23(14)10(7)15(26)27)19-12(24)11-8(17)3-18-22(11)2/h3,9,14H,4-5H2,1-2H3,(H,19,24)(H,26,27) |
InChI Key |
ICNVDZSUZUOYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=C(C=NN4C)Cl)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.